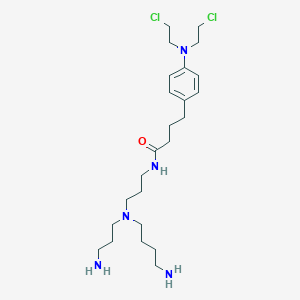
Chlorambucil-spermidine conjugate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cancer has been a leading cause of death worldwide, and the search for effective therapies has been ongoing. One approach to cancer treatment is chemotherapy, which involves the use of drugs that target and kill cancer cells. However, chemotherapy is often associated with adverse side effects due to the lack of selectivity of the drugs. In recent years, researchers have been exploring the use of targeted drug delivery systems to improve the efficacy and safety of chemotherapy. One such system is the chlorambucil-spermidine conjugate.
Mécanisme D'action
The chlorambucil-spermidine conjugate exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis in cancer cells. The release of the drug specifically in cancer cells leads to a higher concentration of the drug in the tumor, resulting in increased efficacy and reduced toxicity.
Effets Biochimiques Et Physiologiques
The chlorambucil-spermidine conjugate has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. The conjugate has also been shown to modulate the expression of genes involved in cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
The chlorambucil-spermidine conjugate has several advantages for lab experiments. Firstly, the conjugate is highly selective for cancer cells, reducing the need for large amounts of the drug. Secondly, the conjugate can be easily synthesized using standard laboratory techniques. However, the conjugate has limitations, such as the need for specific enzymes to cleave the linker molecule, which may not be present in all types of cancer cells.
Orientations Futures
There are several future directions for the development of the chlorambucil-spermidine conjugate. Firstly, researchers are exploring the use of alternative linker molecules that can be cleaved by a wider range of enzymes. Secondly, researchers are investigating the use of the conjugate in combination with other chemotherapy drugs to improve efficacy. Thirdly, researchers are exploring the use of the conjugate in combination with targeted therapies, such as immunotherapy, to improve treatment outcomes.
Conclusion:
The chlorambucil-spermidine conjugate is a promising targeted drug delivery system for cancer treatment. The conjugate has been shown to be effective in inhibiting tumor growth and inducing apoptosis in cancer cells. Further research is needed to optimize the synthesis and delivery of the conjugate and to explore its use in combination with other therapies.
Méthodes De Synthèse
The chlorambucil-spermidine conjugate is synthesized by linking the drug chlorambucil with the natural polyamine spermidine. The synthesis involves the use of a linker molecule that connects the two compounds. The linker molecule is designed to be cleaved by enzymes that are overexpressed in cancer cells, leading to the release of the drug specifically in cancer cells.
Applications De Recherche Scientifique
The chlorambucil-spermidine conjugate has been studied extensively in vitro and in vivo. In vitro studies have shown that the conjugate is selectively toxic to cancer cells, with minimal toxicity to normal cells. In vivo studies have shown that the conjugate is effective in inhibiting tumor growth in animal models of cancer.
Propriétés
Numéro CAS |
143984-22-9 |
|---|---|
Nom du produit |
Chlorambucil-spermidine conjugate |
Formule moléculaire |
C24H43Cl2N5O |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
N-[3-[4-aminobutyl(3-aminopropyl)amino]propyl]-4-[4-[bis(2-chloroethyl)amino]phenyl]butanamide |
InChI |
InChI=1S/C24H43Cl2N5O/c25-12-20-31(21-13-26)23-10-8-22(9-11-23)6-3-7-24(32)29-16-5-19-30(18-4-15-28)17-2-1-14-27/h8-11H,1-7,12-21,27-28H2,(H,29,32) |
Clé InChI |
VFXZTLHEGAIJBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCC(=O)NCCCN(CCCCN)CCCN)N(CCCl)CCCl |
SMILES canonique |
C1=CC(=CC=C1CCCC(=O)NCCCN(CCCCN)CCCN)N(CCCl)CCCl |
Autres numéros CAS |
143984-22-9 |
Synonymes |
CBSP conjugate chlorambucil-spermidine conjugate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




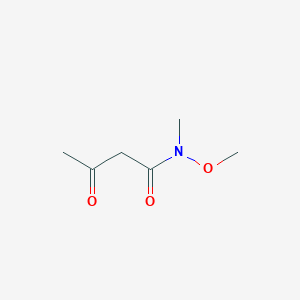
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
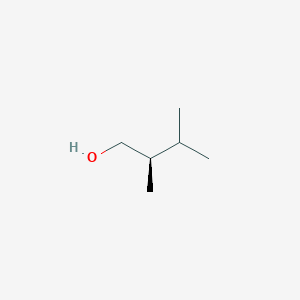
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

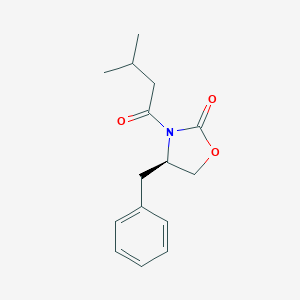

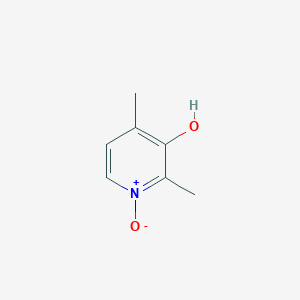
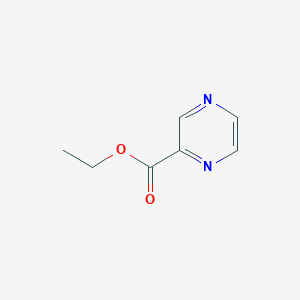
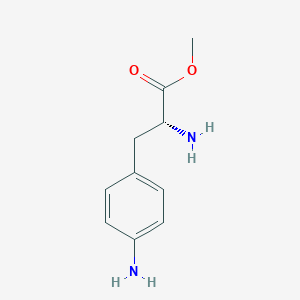
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
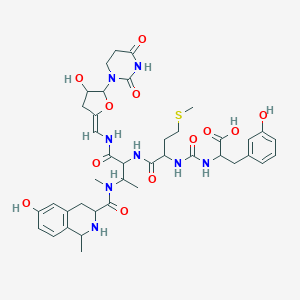
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)